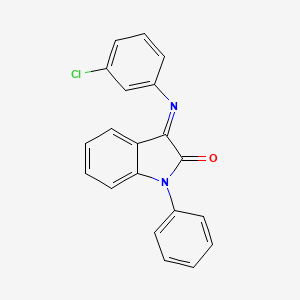

3-(3-Chlorophenyl)imino-1-phenylindol-2-one

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)imino-1-phenylindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O/c21-14-7-6-8-15(13-14)22-19-17-11-4-5-12-18(17)23(20(19)24)16-9-2-1-3-10-16/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPOXDNSVVNQGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC(=CC=C4)Cl)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)imino-1-phenylindol-2-one typically involves the reaction of 3-chlorophenyl isocyanate with 1-phenylindole-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain a high yield of pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, ensures consistent product quality and yield. The final product is typically isolated through crystallization or distillation processes .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)imino-1-phenylindol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)imino-1-phenylindol-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and protein synthesis. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The following table highlights key structural differences and their implications:

Key Observations :

Spectroscopic and Physical Properties

- IR Spectroscopy : Strong C=O stretches (~1750 cm⁻¹) and C=N peaks (~1615 cm⁻¹) are consistent across indol-2-one derivatives. Chlorine substituents may shift these peaks slightly due to inductive effects .

- NMR Trends : Aromatic protons in chloro-substituted compounds (e.g., A03) appear downfield (δ 6.9–7.6) compared to methyl-substituted analogues, reflecting deshielding effects .

- Thermal Stability : Melting points correlate with molecular rigidity. A03’s mp of 219–220°C exceeds that of less-substituted derivatives, highlighting the stabilizing role of halogenation and conjugated systems .

Biological Activity

3-(3-Chlorophenyl)imino-1-phenylindol-2-one, with the CAS number 303984-49-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features an indole core substituted with a chlorophenyl imine group, which is significant for its biological activity. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 300.75 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- A549 (lung adenocarcinoma)

- HeLa (cervical carcinoma)

- SGC-7901 (gastric adenocarcinoma)

In one notable study, the compound showed IC50 values ranging from 0.090 to 0.650 μM against these cell lines, indicating potent antiproliferative effects . The mechanism of action appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

The mechanism by which this compound exerts its anticancer effects primarily involves:

- Microtubule Destabilization : The compound binds to tubulin, inhibiting its polymerization and disrupting the microtubule network within cancer cells.

- Cell Cycle Arrest : Treatment with the compound leads to an accumulation of cells in the G2/M phase, suggesting interference with normal cell cycle progression.

- Induction of Apoptosis : Flow cytometry analyses have shown increased sub-G1 populations after treatment, indicating apoptosis induction .

Study 1: Antiproliferative Effects

In a comprehensive study evaluating various derivatives of indole compounds, this compound was highlighted for its superior activity against cancer cell lines compared to other tested compounds. The study utilized MTT assays to determine cell viability and concluded that structural modifications significantly impacted biological activity.

Study 2: Mechanistic Insights

Further investigation into the compound's mechanism revealed that it not only inhibits microtubule assembly but also alters the expression of proteins involved in apoptosis pathways. Immunofluorescence staining demonstrated a marked disruption in microtubule organization upon treatment with the compound .

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds known for their anticancer properties.

Table 2: Comparison with Similar Compounds

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.090 - 0.650 | Microtubule destabilization |

| CA-4 (Combretastatin A4) | 0.050 - 0.100 | Microtubule destabilization |

| Paclitaxel | 0.500 - 1.000 | Microtubule stabilization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.